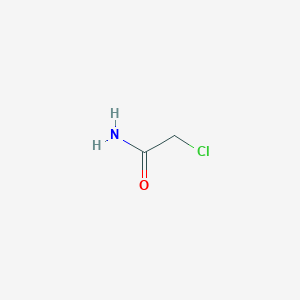

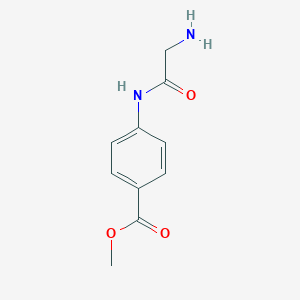

Methyl 4-(glycylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescence Properties in Solvents

- Methyl 4-(N,N-dimethylamino)benzoate exhibits distinct fluorescence properties in various solvents. In acetonitrile, a longer wavelength fluorescence band, attributed to excited dimer fluorescence, is observed. This suggests potential applications in fluorescence-based studies and analytical methods (Revill & Brown, 1992).

Role in Synthesis of Pharmaceuticals and Fragrances

- Methyl 4-methoxybenzoate, a structurally similar compound, is used as a pharmaceutical intermediate and in organic syntheses. It's also used in the flavor and perfume industry due to its sweet herbal aroma. This indicates potential industrial applications of Methyl 4-(glycylamino)benzoate in similar domains (Popovski et al., 2010).

Use in Enzymatic Transesterification

- The enzymatic transesterification of methyl benzoate under ultrasound irradiation using a commercial immobilized lipase has been explored. This process is relevant in the field of green chemistry and bio-catalysis, suggesting a similar potential for Methyl 4-(glycylamino)benzoate in enzymatic reactions (Ceni et al., 2011).

Role in Radiochemical Syntheses

- Methyl 4-(2,5-dihydroxybenzylamino)benzoate has been used in radiochemical syntheses, indicating its utility in the preparation of radiolabeled compounds for medical imaging and diagnostic studies (Taylor et al., 1996).

Antioxidant Properties

- Compounds like methyl benzoate, related to Methyl 4-(glycylamino)benzoate, have been isolated from plants like Salvinia molesta and exhibit antioxidant properties. This suggests potential applications in developing antioxidant-rich products or in oxidative stress-related research (Choudhary et al., 2008).

Quantum Chemical Studies

- Quantum chemical studies of compounds structurally similar to Methyl 4-(glycylamino)benzoate provide insights into their electronic structure and reactivity, which is crucial in material science and molecular engineering (Şahin et al., 2015).

Synthetic Utility in Organic Chemistry

- Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and methyl (E)‐2‐(benzoylamino)‐3‐cyanoprop‐2‐enoate, compounds with structural similarities to Methyl 4-(glycylamino)benzoate, have been used as versatile reagents in synthesizing various heterocyclic systems, indicating potential utility in organic synthesis (Pizzioli et al., 1998).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-[(2-aminoacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMIMCDRIBQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(glycylamino)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.